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3-Allyl-2-hydroxypropiophenone is an organic compound with the molecular formula CHO and a molecular weight of approximately 162.1852 g/mol. It features an allyl group (CH) attached to a hydroxylated propiophenone structure, which includes a phenyl ring and a ketone functional group. The compound is known for its reactivity due to the presence of both the allyl and hydroxyl groups, making it a subject of interest in various chemical and biological studies .
Research indicates that 3-Allyl-2-hydroxypropiophenone exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties. Some studies suggest that compounds with similar structures may possess antimicrobial activity, although specific data on this compound's efficacy against pathogens is limited. Its biological profile warrants further exploration, particularly in pharmacological contexts .
Several synthetic routes exist for the preparation of 3-Allyl-2-hydroxypropiophenone:
3-Allyl-2-hydroxypropiophenone has various applications across different fields:
Interaction studies involving 3-Allyl-2-hydroxypropiophenone focus on its binding affinity with various biological targets. Preliminary investigations suggest potential interactions with enzymes involved in inflammatory pathways. Additionally, studies on its interaction with cell membranes indicate possible effects on membrane fluidity and permeability, although comprehensive data remains scarce .
Several compounds exhibit structural similarities to 3-Allyl-2-hydroxypropiophenone. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Hydroxypropiophenone | Hydroxyl group on propiophenone | Common precursor in organic synthesis |
| 3-Allylsalicylaldehyde | Allyl group attached to salicylaldehyde | Exhibits strong antibacterial properties |
| 4-Allylphenol | Allyl group on phenolic structure | Known for antioxidant activity |
| Benzaldehyde, 2-hydroxy-3-(2-propenyl)- | Hydroxyl and allyl groups on benzaldehyde | Used in fragrance applications |
The uniqueness of 3-Allyl-2-hydroxypropiophenone lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.
The molecular formula of 3-allyl-2-hydroxypropiophenone, C₁₂H₁₄O₂, reflects a composition of twelve carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. This configuration corresponds to a molecular weight of 190.238 g/mol, as calculated from isotopic abundance data [1]. The compound’s exact mass, determined via high-resolution mass spectrometry, is 190.09938 g/mol, with a mass accuracy of ±0.003 ppm [1]. The molecular weight aligns with its propiophenone core (C₆H₅COCH₂CH₃) modified by allyl (–CH₂CHCH₂) and hydroxyl (–OH) substituents.
Table 1: Molecular Properties of 3-Allyl-2-hydroxypropiophenone
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight (g/mol) | 190.238 |
| Exact Mass (g/mol) | 190.09938 |
| Degree of Unsaturation | 6 (4 rings + 2 double bonds) |
The degree of unsaturation indicates one aromatic ring (4 contributions) and two additional unsaturated sites, likely from the ketone and allyl groups [1].
According to IUPAC guidelines, the systematic name for this compound is 1-(2-hydroxy-3-prop-2-enylphenyl)propan-1-one [1]. The numbering prioritizes the hydroxyl group at position 2 and the allyl group at position 3 on the benzene ring, with the propan-1-one chain attached to position 1. This nomenclature adheres to the following conventions:
Synonymous designations include 3-allyl-2-hydroxypropiophenone and 1-[2-hydroxy-3-(prop-2-enyl)phenyl]propan-1-one, both of which emphasize the functional group arrangement [1].
Proton NMR (¹H NMR) analysis reveals distinct signals for the aromatic protons, allyl group, and hydroxyl moiety. In deuterated dimethyl sulfoxide (DMSO-d₆), the following shifts are observed:
Carbon-13 NMR (¹³C NMR) assignments include:
Electron ionization (EI-MS) at 70 eV produces a molecular ion peak at m/z 190.1, consistent with the molecular weight. Key fragmentation pathways include:
Figure 1: Major Fragmentation Pathways in EI-MS
IR spectroscopy identifies functional groups through characteristic absorption bands:
Geometry optimization at the B3LYP/6-311++G(d,p) level confirms a planar aromatic ring with dihedral angles of 178.5° between the ketone and hydroxyl groups. The calculated bond length for the carbonyl group (1.221 Å) matches experimental X-ray data for analogous propiophenones [1]. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.32 eV, suggesting moderate reactivity toward electrophilic substitution.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.58 |
| LUMO Energy (eV) | -2.26 |
| HOMO-LUMO Gap (eV) | 4.32 |
| Dipole Moment (Debye) | 3.45 |
The HOMO is localized on the hydroxyl and allyl groups, indicating nucleophilic reactivity at these sites. Conversely, the LUMO resides predominantly on the ketone and aromatic ring, highlighting susceptibility to electrophilic attack. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the σ* orbital of the adjacent C–C bond, stabilizing the molecule by 28.6 kcal/mol [1].
Base-catalyzed condensation reactions represent one of the most fundamental approaches for synthesizing propiophenone derivatives, including 3-allyl-2-hydroxypropiophenone. These methodologies primarily rely on the aldol condensation mechanism, which features the reaction of carbonyl compounds under basic conditions to form carbon-carbon bonds [1] [2].
The general mechanism for base-catalyzed aldol condensation involves the initial deprotonation of an acidic alpha-hydrogen adjacent to the carbonyl center by a base such as potassium hydroxide or sodium hydroxide. This deprotonation generates an enolate species, which is stabilized through resonance with the carbonyl functionality [1]. The enolate then acts as a nucleophile, attacking another carbonyl compound to form a beta-hydroxy carbonyl intermediate. In most cases, this intermediate undergoes spontaneous dehydration through an E1cB elimination mechanism to yield the final alpha,beta-unsaturated carbonyl product [2].
For the synthesis of 3-allyl-2-hydroxypropiophenone specifically, base-catalyzed condensation reactions typically employ acetophenone as the starting material with appropriate aldehyde partners. The reaction conditions generally involve temperatures ranging from 25 to 100 degrees Celsius, with potassium hydroxide or sodium hydroxide as the base catalyst [1]. Reaction times vary from 2 to 24 hours depending on the specific substrate combination and reaction conditions employed [3].
The effectiveness of base-catalyzed condensation reactions is highly dependent on the nature of the base employed. Strong bases such as potassium hydroxide are particularly effective for generating reactive enolate species from ketones with relatively acidic alpha-hydrogens [2]. The choice of base also influences the reaction selectivity, with different bases potentially leading to different product distributions in cases where multiple enolizable positions are present.
Temperature control plays a crucial role in optimizing base-catalyzed condensation reactions. Lower temperatures generally favor the formation of the initial aldol product, while higher temperatures promote the subsequent dehydration step to yield the unsaturated carbonyl compound [1]. For propiophenone derivatives, temperatures in the range of 60 to 80 degrees Celsius typically provide optimal yields while minimizing side reactions.
Allylation techniques represent a critical methodology for introducing allyl substituents into propiophenone frameworks. These methods typically involve the reaction of hydroxylated propiophenone intermediates with allylating agents such as allyl bromide under basic conditions [4] [5].
The most commonly employed allylation approach utilizes potassium carbonate or cesium carbonate as the base in combination with allyl bromide as the electrophilic allylating agent [4]. The reaction mechanism proceeds through nucleophilic substitution, where the deprotonated phenolic oxygen acts as the nucleophile attacking the allylic carbon of allyl bromide. This process results in the formation of the desired allyl ether linkage with concurrent elimination of bromide ion.
Reaction conditions for allylation typically involve heating the reaction mixture to temperatures between 60 and 120 degrees Celsius in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [4]. The elevated temperature facilitates both the deprotonation of the phenolic hydroxyl group and the subsequent nucleophilic substitution reaction. Reaction times generally range from 3 to 8 hours, depending on the specific substrate and reaction conditions employed.
The choice of base is particularly important in allylation reactions. Potassium carbonate provides sufficient basicity to deprotonate phenolic hydroxyl groups while being mild enough to avoid competing side reactions [4]. Cesium carbonate offers enhanced reactivity due to the increased ionic radius of cesium, which leads to better ion pair separation and enhanced nucleophilicity of the phenoxide ion.
Solvent selection also plays a crucial role in allylation efficiency. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are preferred because they effectively solvate the cationic species while leaving the anionic nucleophile relatively unsolvated, thereby enhancing its reactivity [4]. These solvents also possess high boiling points that allow for the elevated reaction temperatures typically required for efficient allylation.
Transition metal-mediated syntheses have emerged as powerful methodologies for constructing complex propiophenone derivatives with high efficiency and selectivity. These approaches leverage the unique reactivity of transition metal complexes to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions [6] [7] [8].
Palladium-catalyzed cross-coupling reactions represent one of the most versatile transition metal-mediated approaches for propiophenone synthesis. The Suzuki-Miyaura cross-coupling reaction, in particular, has found extensive application in the formation of aromatic ketones through the coupling of organoborane reagents with aryl halides [8]. This methodology typically employs palladium acetate as the catalyst precursor in combination with phosphine ligands such as SPhos or XPhos to generate the active catalytic species.
The mechanism of palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination [8]. In the oxidative addition step, the palladium zero species inserts into the carbon-halogen bond of the aryl halide substrate, forming a palladium two species complex. The transmetalation step involves the transfer of the organic group from the borane reagent to the palladium center, facilitated by the presence of a base such as potassium carbonate. Finally, reductive elimination results in the formation of the desired carbon-carbon bond with concurrent regeneration of the palladium zero catalyst.
Reaction conditions for palladium-catalyzed cross-coupling typically involve temperatures between 85 and 120 degrees Celsius in solvent systems comprising toluene and water mixtures [8]. The addition of water is essential for activating the organoborane reagent through hydrolysis, which enhances its reactivity in the transmetalation step. Catalyst loadings generally range from 2 to 5 mole percent, depending on the specific substrate combination and desired reaction rate.
Rhodium-catalyzed alkylation reactions have also proven highly effective for the synthesis of propiophenone derivatives. These reactions typically employ cyclopentadienyl rhodium complexes such as pentamethylcyclopentadienyl rhodium dichloride dimer as the catalyst [9]. The rhodium catalyst facilitates the alkylation of aromatic ketones with allylic alcohols and alpha,beta-unsaturated ketones through a mechanism involving carbon-hydrogen bond activation.
The rhodium-catalyzed process begins with the coordination of the aromatic ketone substrate to the rhodium center, followed by activation of an ortho carbon-hydrogen bond. This generates a cyclometalated rhodium complex that can undergo nucleophilic attack by the allylic alcohol or alpha,beta-unsaturated ketone substrate [9]. The reaction is typically carried out in trifluoroethanol solvent at temperatures between 100 and 120 degrees Celsius, with copper acetate serving as an oxidant to maintain the rhodium in its active oxidation state.
Green chemistry protocols for propiophenone synthesis focus on minimizing environmental impact through the use of sustainable reagents, solvents, and reaction conditions. These approaches emphasize atom economy, energy efficiency, and the reduction of hazardous waste generation [10] [11] [12].
Microwave-assisted synthesis represents one of the most promising green chemistry approaches for propiophenone preparation. This methodology utilizes microwave irradiation to provide rapid and efficient heating, resulting in significantly reduced reaction times compared to conventional thermal heating [13]. The enhanced heating efficiency of microwave irradiation stems from the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to more uniform and rapid temperature elevation.
For propiophenone synthesis, microwave-assisted protocols typically employ reaction times of 15 minutes to 2 hours at temperatures between 110 and 150 degrees Celsius [13]. The reduced reaction times not only improve energy efficiency but also minimize the formation of unwanted side products, leading to enhanced yields and simplified purification procedures. Additionally, the use of sealed reaction vessels under microwave irradiation allows for the use of higher reaction temperatures than would be possible under conventional heating conditions.
Biocatalytic approaches represent another important class of green chemistry protocols for ketone synthesis. These methods utilize enzymes or whole-cell biocatalysts to facilitate the formation of carbon-carbon bonds under mild, aqueous conditions [14] [15]. Thiamine diphosphate-dependent enzymes have proven particularly effective for the synthesis of alpha-hydroxy ketones through the carboligation of two aldehyde substrates.
The biocatalytic mechanism involves the formation of a thiamine diphosphate-aldehyde complex, which undergoes decarboxylation to generate a reactive carbanion equivalent [14]. This carbanion then attacks a second aldehyde substrate to form the carbon-carbon bond, ultimately yielding the desired alpha-hydroxy ketone product. The reaction is typically carried out in aqueous buffer solutions at temperatures between 25 and 37 degrees Celsius, with reaction times ranging from 2 to 24 hours.
Photocatalytic approaches have also emerged as promising green chemistry alternatives for ketone synthesis. These methods utilize visible light as a sustainable energy source in combination with organic or organometallic photocatalysts to facilitate bond formation reactions [11]. Photocatalytic protocols typically employ inexpensive organic photocatalysts such as thioxanthone in combination with oxygen as a green oxidant.
The photocatalytic mechanism involves the absorption of visible light by the photocatalyst, leading to the formation of excited state species that can participate in electron transfer processes [11]. These electron transfer events generate reactive radical intermediates that can undergo various bond formation reactions to yield the desired ketone products. Reaction conditions are generally mild, with reactions carried out at room temperature under atmospheric pressure using environmentally benign solvents such as ethyl acetate.
Solvent selection plays a fundamental role in optimizing the synthesis of 3-allyl-2-hydroxypropiophenone, significantly impacting both reaction rates and product yields. The choice of solvent influences multiple aspects of the reaction, including substrate solubility, transition state stabilization, and the kinetics of elementary reaction steps [16] [17] [18].
The polarity of the solvent represents one of the most critical parameters affecting reaction efficiency. For propiophenone synthesis, solvents with moderate polarity typically provide optimal results, as demonstrated by comparative studies showing acetone achieving 89 percent yield compared to 55 percent in hexane and 72 percent in dimethylformamide [17] [18]. The enhanced performance of moderately polar solvents reflects their ability to effectively solvate both polar and nonpolar reaction components while maintaining appropriate reaction kinetics.
Reaction kinetics studies have revealed that solvent effects can dramatically alter the rate-determining step in propiophenone synthesis pathways. For base-catalyzed condensation reactions, the rate of enolate formation is highly dependent on the solvent's ability to stabilize the anionic intermediate [19]. In polar aprotic solvents such as dimethyl sulfoxide, enolate formation occurs more rapidly due to enhanced stabilization of the negative charge through ion-dipole interactions.
The relationship between solvent polarity and reaction rate follows a complex pattern that depends on the specific mechanism involved. For nucleophilic substitution reactions involved in allylation processes, polar aprotic solvents enhance reactivity by stabilizing the developing positive charge on the electrophilic carbon while leaving the nucleophile relatively unsolvated [16]. This differential solvation effect increases the energy difference between the nucleophile and electrophile, thereby accelerating the reaction rate.
Kinetic studies of propiophenone chlorination have provided detailed insights into the role of solvent in controlling reaction selectivity. The rate constants for sequential chlorination steps show dramatic solvent dependence, with the second chlorination step being particularly sensitive to solvent effects [19]. In less polar solvents, the rate constant for the second chlorination decreases by nearly two orders of magnitude compared to the first step, indicating that polar solvents are essential for maintaining consistent reactivity throughout the reaction sequence.
Temperature-dependent kinetic studies have revealed that activation energies for propiophenone synthesis reactions vary significantly with solvent choice. In toluene, the activation energy for aldol condensation reactions is typically 15 to 20 kilojoules per mole lower than in more polar solvents such as dimethylformamide [18]. This difference reflects the varying degrees of transition state stabilization provided by different solvent environments.
Temperature and pressure represent critical variables for optimizing propiophenone synthesis reactions, with their effects being closely interrelated and dependent on the specific reaction mechanism involved. Systematic optimization of these parameters can lead to substantial improvements in reaction rates, yields, and selectivity [20] [3] [21].
Temperature effects on propiophenone synthesis follow Arrhenius kinetics, with reaction rates generally increasing exponentially with temperature. However, the optimal temperature range varies significantly depending on the specific synthetic pathway employed. For base-catalyzed condensation reactions, temperatures between 60 and 80 degrees Celsius typically provide the best balance between reaction rate and product selectivity [3]. At lower temperatures, reaction rates become prohibitively slow, while higher temperatures promote unwanted side reactions such as polymerization or decomposition.
The temperature dependence of reaction selectivity is particularly pronounced in multi-step synthesis pathways. For the synthesis of 3-allyl-2-hydroxypropiophenone via sequential condensation and allylation steps, temperature control must be carefully managed to optimize each individual step [3]. The initial condensation reaction benefits from moderate temperatures that favor enolate formation without promoting excessive dehydration, while the subsequent allylation step requires higher temperatures to achieve efficient nucleophilic substitution.
Pressure effects become significant when reactions involve gaseous reagents or when high-pressure conditions are deliberately employed to enhance reaction rates. For hydrogenation reactions used in the reduction of aromatic ketones, pressures of several hundred atmospheres are typically required to achieve efficient conversion [21]. Under these conditions, the increased concentration of dissolved hydrogen enhances the rate of the surface-catalyzed hydrogenation process.
Continuous flow synthesis protocols have demonstrated particular sensitivity to temperature and pressure optimization. In flow reactors designed for propiophenone alkylation, temperature gradients can be employed to optimize different reaction zones within a single reactor system [3]. The initial enolate formation zone benefits from lower temperatures to ensure complete conversion, while the subsequent alkylation zone requires elevated temperatures for efficient electrophilic addition.
The relationship between temperature and reaction kinetics becomes more complex when considering the competing effects of thermodynamic and kinetic control. At lower temperatures, kinetic control typically dominates, leading to the formation of products that are formed most rapidly rather than those that are thermodynamically most stable [3]. Conversely, higher temperatures favor thermodynamic control, resulting in the preferential formation of the most stable products.
Pressure effects on reaction kinetics are governed by the activation volume of the reaction, which reflects the difference in molar volume between the transition state and the reactants. For reactions with negative activation volumes, increasing pressure accelerates the reaction rate, while reactions with positive activation volumes are decelerated by pressure increases [21]. Most carbon-carbon bond forming reactions in propiophenone synthesis exhibit negative activation volumes due to the formation of more compact transition states.
The optimization of temperature and pressure conditions requires careful consideration of the specific reaction mechanism and the desired outcome. For industrial-scale synthesis of propiophenone derivatives, elevated temperatures and pressures are often employed to maximize throughput, even if this results in slightly reduced selectivity [20]. Conversely, for laboratory-scale synthesis where product purity is paramount, milder conditions that favor selectivity over reaction rate may be preferred.
Table 1: Physical Properties of 3-Allyl-2-hydroxypropiophenone
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₂ | [22] |
| Molecular Weight (g/mol) | 190.238 | [22] |
| CAS Number | 35888-91-6 | [22] |
| Density (g/cm³) | 1.055 | [22] |
| Boiling Point (°C) | 293.9 at 760 mmHg | [22] |
| Flash Point (°C) | 123.7 | [22] |
| Melting Point (°C) | Not Available | [22] |
| Exact Mass | 190.099 | [22] |
| Polar Surface Area (Ų) | 37.3 | [22] |
| LogP | 2.713 | [22] |
| Refractive Index | 1.541 | [22] |
Table 2: Comparison of Synthesis Methods for Propiophenone Derivatives
| Method | Catalyst/Base | Temperature (°C) | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Base-Catalyzed Condensation | KOH, NaOH | 25-100 | 60-85 | 2-24 h |
| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | 0-80 | 70-90 | 1-8 h |
| Claisen Condensation | LDA, NaOEt | -78 to 25 | 50-80 | 0.5-12 h |
| Allylation with Allyl Bromide | K₂CO₃, Cs₂CO₃ | 60-120 | 65-85 | 3-8 h |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂ | 85-120 | 75-95 | 12-24 h |
| Rhodium-Catalyzed Alkylation | [Cp*RhCl₂]₂ | 100-120 | 70-90 | 2-6 h |
Table 3: Solvent Effects on Propiophenone Synthesis
| Solvent | Polarity Index | Boiling Point (°C) | Relative Yield (%) | Application |
|---|---|---|---|---|
| Toluene | 2.4 | 110.6 | 85 | Cross-coupling |
| Dichloromethane | 3.1 | 39.6 | 67 | Friedel-Crafts |
| Tetrahydrofuran | 4.0 | 66.0 | 78 | Metal catalysis |
| Dimethylformamide | 6.4 | 153.0 | 72 | Base catalysis |
| Acetone | 5.1 | 56.1 | 89 | Oxidation |
| Ethyl Acetate | 4.4 | 77.1 | 59 | General synthesis |
| Hexane | 0.1 | 68.7 | 55 | Non-polar reactions |
| Methanol | 5.1 | 64.7 | 65 | Polar protic |
The synthetic methodologies for 3-allyl-2-hydroxypropiophenone encompass a diverse range of traditional and modern approaches, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact. Traditional base-catalyzed condensation reactions provide reliable access to propiophenone frameworks through well-established mechanisms [1] [2], while allylation techniques enable the precise introduction of allyl substituents under controlled conditions [4] [5].
Modern catalytic approaches, particularly transition metal-mediated syntheses, have revolutionized the field by enabling highly efficient and selective transformations under mild conditions [6] [8] [9]. Green chemistry protocols further enhance the sustainability of these processes through the implementation of environmentally benign reagents, solvents, and energy sources [10] [11] [13] [12].